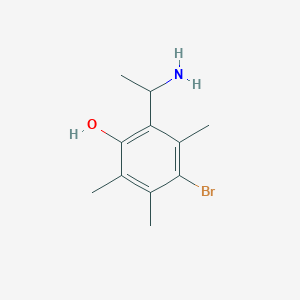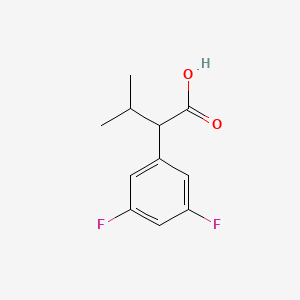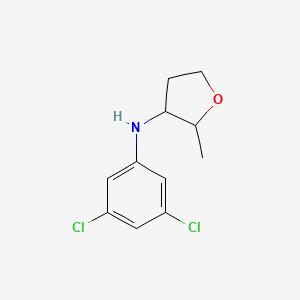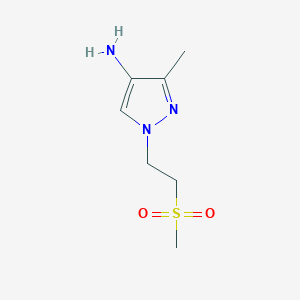
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is an organic compound that features a phenol group substituted with a bromine atom and three methyl groups The presence of an aminoethyl group adds to its complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3,5,6-trimethylphenol, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination and substitution steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-(1-Aminoethyl)-3,5,6-trimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Aminoethyl)-5-methylphenol
- 2-(1-Aminoethyl)-4-chloro-3,5,6-trimethylphenol
- 2-(1-Aminoethyl)-4-bromo-3,5-dimethylphenol
Uniqueness
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is unique due to the combination of its bromine and aminoethyl substituents, which confer distinct reactivity and potential applications. The presence of three methyl groups further enhances its stability and lipophilicity, making it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16BrNO |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-4-bromo-3,5,6-trimethylphenol |
InChI |
InChI=1S/C11H16BrNO/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h8,14H,13H2,1-4H3 |
Clé InChI |
RAORYBQXGSOEJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(C)N)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

amine](/img/structure/B15275334.png)


![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)

